2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide
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Overview
Description
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications . This particular compound is characterized by the presence of a quinoxaline core, a cyclohexylacetamido group, and a naphthylacetamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This intermediate is then subjected to further reactions to introduce the cyclohexylacetamido and naphthylacetamide groups.
Cyclocondensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound (e.g., glyoxal) under acidic conditions to form the quinoxaline core.
Acylation: The quinoxaline intermediate is acylated with cyclohexylacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the cyclohexylacetamido group.
Amidation: The final step involves the reaction of the acylated quinoxaline with naphthylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the quinoxaline core or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while reduction can lead to partially or fully reduced quinoxaline cores.
Scientific Research Applications
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar core.
Naphthylacetamide: A compound with a similar naphthylacetamide moiety but lacking the quinoxaline core.
Cyclohexylacetamide: A compound with a similar cyclohexylacetamido group but lacking the quinoxaline core.
Uniqueness
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide is unique due to its combination of the quinoxaline core, cyclohexylacetamido group, and naphthylacetamide moiety.
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H28N4O3/c1-19(33)32(21-12-3-2-4-13-21)27-28(35)31(25-17-8-7-15-24(25)30-27)18-26(34)29-23-16-9-11-20-10-5-6-14-22(20)23/h5-11,14-17,21H,2-4,12-13,18H2,1H3,(H,29,34) |
InChI Key |
MXJNSIYEGRRXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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